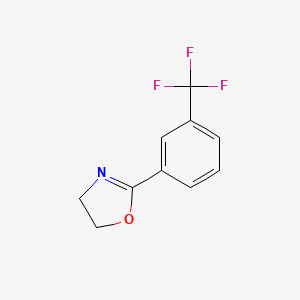

2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLULWXGBJGVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851513-74-1 | |

| Record name | 4,5-DIHYDRO-2-[3-(TRIFLUOROMETHYL)PHENYL]-OXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)-4,5-dihydrooxazole

Foreword: The Strategic Importance of the 2-Aryl-2-Oxazoline Scaffold

The 2-oxazoline ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern organic chemistry. Its applications are remarkably diverse, ranging from its role as a versatile protecting group for carboxylic acids to its incorporation into chiral ligands for asymmetric catalysis and its function as a monomer in the production of advanced functional polymers.[1][2][3] The derivatization of this scaffold at the 2-position with an aromatic substituent, particularly one bearing a trifluoromethyl (CF3) group, introduces properties highly sought after in medicinal chemistry and drug development. The CF3 group is a powerful bioisostere for other functionalities and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic nature of the parent molecule.[4]

This guide provides an in-depth exploration of the principal synthetic pathways to a key building block: 2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole . We will move beyond simple procedural recitation to dissect the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals aiming to incorporate this valuable intermediate into their synthetic programs.

Conceptual Blueprint: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals the primary bond formations required for its synthesis. The core strategy invariably involves the cyclization of a precursor derived from two key synthons: a 3-(trifluoromethyl)phenyl carbonyl equivalent and 2-aminoethanol. This leads to three main convergent synthetic approaches.

Caption: Retrosynthetic pathways to the target oxazoline.

Methodology I: The Acyl Chloride Route - Direct and Robust

This is arguably the most conventional and reliable method for laboratory-scale synthesis. It proceeds via a two-step sequence within a single pot: initial acylation of 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)amide, followed by a dehydration-cyclization step to yield the oxazoline ring.[5]

Underlying Mechanism & Rationale

-

Amide Formation: 3-(Trifluoromethyl)benzoyl chloride is a highly reactive electrophile.[4] It readily undergoes nucleophilic acyl substitution with the primary amine of 2-aminoethanol. The reaction is typically fast and exothermic. The inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to scavenge the hydrochloric acid byproduct, preventing the protonation of 2-aminoethanol which would render it non-nucleophilic.

-

Cyclization/Dehydration: The resulting hydroxy-amide is then cyclized. This critical step can be accomplished using several reagents, the choice of which dictates the reaction's harshness, waste profile, and efficiency. The mechanism involves activation of the amide carbonyl or the hydroxyl group, followed by intramolecular nucleophilic attack and elimination of water.

Caption: Workflow for the acyl chloride synthesis route.

Comparative Analysis of Cyclization Reagents

| Reagent | Typical Conditions | Mechanism Insight | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | CH₂Cl₂, 0 °C to RT | Forms a highly reactive imidoyl chloride intermediate which is readily attacked by the hydroxyl group.[5] | High yielding, inexpensive, common reagent. | Generates corrosive HCl and SO₂ gas; requires anhydrous conditions. |

| Triflic Acid (TfOH) | DCE, 80 °C | A strong Brønsted acid that protonates the hydroxyl group, turning it into a good leaving group (H₂O) for an Sₙ2-like substitution.[1] | Catalytic, generates only water as a byproduct, high functional group tolerance. | Strong acid requiring careful handling; higher cost. |

| Appel Reaction (Ph₃P, CCl₄) | CH₂Cl₂, RT | In-situ formation of a phosphonium salt with the hydroxyl group, creating an excellent leaving group. | Mild conditions. | Generates stoichiometric triphenylphosphine oxide (difficult to remove); CCl₄ is restricted.[5] |

| Deoxo-Fluor | CH₂Cl₂, 0 °C to RT | Directly converts the hydroxyl group into a good leaving group.[6] | Mild, highly efficient. | Expensive reagent, generates fluoride byproducts. |

Protocol: Synthesis via Thionyl Chloride-Mediated Cyclization

This protocol is a self-validating system; successful formation of the intermediate amide is a prerequisite for the cyclization, and the progress can be monitored at each stage.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-aminoethanol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Amide Formation: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 eq.)[7] and triethylamine (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred 2-aminoethanol solution over 30 minutes, maintaining the temperature at 0 °C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide by Thin Layer Chromatography (TLC).

-

Cyclization: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly add thionyl chloride (1.2 eq.) dropwise. Caution: This addition is exothermic and releases HCl gas.

-

Completion: Stir the reaction at room temperature overnight.

-

Workup: Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Methodology II: The Nitrile Route - Atom Economy and Catalysis

The synthesis from 3-(trifluoromethyl)benzonitrile and 2-aminoethanol is an attractive alternative, particularly for larger-scale preparations, due to its high atom economy.[8][9] The reaction is typically facilitated by a Lewis acid catalyst.

Underlying Mechanism & Rationale

The core of this method relies on the activation of the nitrile's electrophilic carbon. A Lewis acid (e.g., Zn(OAc)₂, Cd(OAc)₂, Cu-NHC) coordinates to the nitrile nitrogen, significantly increasing its susceptibility to nucleophilic attack.[2][8]

-

Nitrile Activation & Amidine Formation: 2-aminoethanol attacks the activated nitrile, leading to a metal-complexed amidine intermediate.

-

Intramolecular Cyclization: The pendant hydroxyl group then performs an intramolecular attack on the amidine carbon.

-

Ring Closure & Catalyst Regeneration: Subsequent proton transfers and elimination of an ammonia equivalent (which remains coordinated to the catalyst or is scavenged) yields the final oxazoline product and regenerates the active catalyst.

Caption: Catalytic cycle for the synthesis from a nitrile.

Protocol: Zinc-Catalyzed Synthesis from Nitrile

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-(trifluoromethyl)benzonitrile (1.0 eq.), 2-aminoethanol (1.1 eq.), and a catalytic amount of zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 2-5 mol%).[9]

-

Reaction: Heat the mixture to 120-140 °C (neat or in a high-boiling solvent like chlorobenzene).

-

Monitoring: Stir the reaction at this temperature for 12-24 hours, monitoring its progress by GC-MS or TLC.

-

Workup: After cooling to room temperature, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted 2-aminoethanol.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by vacuum distillation to obtain the final product.

Methodology III: The Carboxylic Acid Route - One-Pot Condensation

This approach avoids the need to handle highly reactive acyl chlorides by starting directly from the more stable 3-(trifluoromethyl)benzoic acid. It relies on in-situ activation of the carboxylic acid, making it an efficient one-pot process.[1][6]

Underlying Mechanism & Rationale

The challenge with using a carboxylic acid directly is its low electrophilicity. Therefore, a coupling or activating agent is required to convert the carboxyl group into a better electrophile, which can then react with 2-aminoethanol to form the amide in situ. The subsequent cyclization can either be promoted by the reaction conditions or require a secondary step.

-

With Condensing Agents (e.g., DMT-MM): Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) form a highly reactive activated ester with the carboxylic acid. This intermediate is rapidly acylated by 2-aminoethanol. The resulting amide then cyclizes upon heating, often with the addition of a base.[10]

-

With a Strong Acid Promoter (e.g., TfOH): In this elegant one-pot variation, the carboxylic acid and amino alcohol are first heated to form the N-(2-hydroxyethyl)amide via thermal dehydration. A strong acid like triflic acid is then added to catalyze the final dehydrative cyclization, as described in Methodology I.[1]

Caption: One-pot synthesis from a carboxylic acid.

Protocol: One-Pot Acid-Promoted Synthesis

-

Setup: Combine 3-(trifluoromethyl)benzoic acid (1.0 eq.) and 2-aminoethanol (1.1 eq.) in a flask suitable for heating.

-

Amide Formation: Heat the mixture, potentially with a Dean-Stark trap to remove water, until amide formation is complete (monitored by TLC or LCMS).

-

Cyclization: Cool the reaction mixture, dilute with a suitable solvent like 1,2-dichloroethane (DCE), and add triflic acid (1.5 eq.).[1]

-

Completion: Heat the mixture to reflux (approx. 80-85 °C) for 4-8 hours until the cyclization is complete.

-

Workup & Purification: Cool the reaction, neutralize carefully with a base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate. Purify via column chromatography or vacuum distillation.

Purification and Spectroscopic Validation

-

Purification: For all methods, the final product is typically a liquid or low-melting solid. Purification is most effectively achieved by vacuum distillation for larger scales or silica gel column chromatography (using a hexane/ethyl acetate gradient) for smaller scales and higher purity.

-

Characterization: The identity and purity of this compound should be confirmed by a suite of spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the aromatic protons (in the 7.5-8.2 ppm region), and two multiplets for the diastereotopic methylene protons of the oxazoline ring (typically around 4.4 ppm and 4.0 ppm).

-

¹³C NMR: Key signals include the carbon of the CF₃ group (a quartet due to C-F coupling), the aromatic carbons, the C=N carbon of the oxazoline (around 165 ppm), and the two aliphatic carbons of the ring.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product.

-

IR Spectroscopy: A characteristic strong absorption band for the C=N stretch around 1650 cm⁻¹.

-

Conclusion and Strategic Outlook

Three robust and reliable synthetic strategies for the preparation of this compound have been presented. The choice of method is a strategic decision guided by project-specific constraints and goals:

-

The acyl chloride route is ideal for rapid, small-scale synthesis and analogue generation in a research setting, offering high reactivity and straightforward execution.

-

The nitrile route represents a more elegant and atom-economical approach, making it the preferred method for process development and large-scale manufacturing where cost and waste are primary concerns.

-

The carboxylic acid route provides a convenient one-pot alternative that avoids the handling of moisture-sensitive acyl chlorides, balancing operational simplicity with efficiency.

A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower scientists to select and execute the optimal synthesis for their specific application, facilitating the advancement of research and development programs that rely on this valuable chemical intermediate.

References

-

Gant, T. G. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Oxazoline. Wikipedia. Available at: [Link]

-

Pardeshi, A. D., et al. (2011). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

-

Kempe, K., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ACS Combinatorial Science. Available at: [Link]

-

Wipf, P., & Miller, C. P. (1992). An investigation of the mitsunobu reaction in the preparation of peptide oxazolines, thiazolines, and aziridines. Semantic Scholar. Available at: [Link]

-

Dodge, M. W., et al. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

-

Kempe, K., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. ResearchGate. Available at: [Link]

-

Sun, D., et al. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. National Center for Biotechnology Information. Available at: [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]

-

Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Available at: [Link]

-

Hess, A., et al. (n.d.). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Angewandte Chemie. Available at: [Link]

-

Sun, D., et al. (2019). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. National Center for Biotechnology Information. Available at: [Link]

-

Aitken, R. A., et al. (2021). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]

-

Dakota Chemicals. (n.d.). Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. Dakota Chemicals. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl-2-oxazoline. PrepChem.com. Available at: [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. NIST WebBook. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 8. 2-Oxazoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)oxazoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(3-(trifluoromethyl)phenyl)oxazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The trifluoromethylphenyl moiety imparts unique electronic properties and metabolic stability, making this oxazoline derivative a valuable building block for drug discovery and a functional monomer in polymer synthesis. This document delves into the core synthetic strategies, elucidates the underlying reaction mechanisms, and provides detailed, field-proven experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical guidance.

Introduction: The Significance of the 2-Aryloxazoline Scaffold

The 2-oxazoline ring is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] In synthetic chemistry, oxazolines serve as versatile protecting groups for carboxylic acids, chiral ligands in asymmetric catalysis, and directing groups for C-H functionalization.[1][2] The incorporation of a trifluoromethyl group onto the phenyl ring, as in 2-(3-(trifluoromethyl)phenyl)oxazoline, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

This guide will explore the primary methodologies for the construction of the 2-(3-(trifluoromethyl)phenyl)oxazoline core, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2-substituted-2-oxazolines is well-established and generally proceeds via the cyclization of a 2-amino alcohol with a suitable carboxylic acid derivative, nitrile, or aldehyde.[2][5] The choice of starting materials and reaction conditions can be tailored to optimize yield, purity, and scalability.

Pathway I: From 3-(Trifluoromethyl)benzoic Acid and Ethanolamine

This is arguably the most direct and widely applicable route, proceeding through a key N-(2-hydroxyethyl)amide intermediate. The overall transformation can be performed in a one-pot or a stepwise fashion.

Figure 1: General overview of the synthesis from a carboxylic acid.

2.1.1. Stepwise Synthesis: Amide Formation and Subsequent Cyclization

The first step involves the coupling of 3-(trifluoromethyl)benzoic acid with ethanolamine to form N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[6]

A common method for activating the carboxylic acid is treatment with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride in situ.[5][7] This highly reactive intermediate readily reacts with ethanolamine to yield the desired amide.

The subsequent and crucial step is the dehydrative cyclization of the β-hydroxy amide. Several reagents can effect this transformation, each with its own mechanistic nuances and practical considerations.[1][2][8]

-

Thionyl Chloride (SOCl₂): A classical and cost-effective method. The hydroxyl group is converted into a good leaving group (chlorosulfite), which is then displaced by the amide oxygen in an intramolecular fashion.[9]

-

Triflic Acid (TfOH): A strong acid catalyst that promotes dehydrative cyclization, often with high efficiency and tolerance for various functional groups.[1] The reaction can proceed through activation of the hydroxyl group as a leaving group.[1][2]

-

Deoxo-Fluor® and DAST: These fluorinating agents provide a mild and highly efficient means of cyclization.[6][10]

2.1.2. One-Pot Synthesis

For improved operational simplicity, a one-pot synthesis from the carboxylic acid and amino alcohol is highly desirable.[1] This approach obviates the need for isolation and purification of the intermediate hydroxy amide. Triflic acid-promoted conditions have been shown to be effective for such one-pot procedures.[1][2]

Pathway II: From 3-(Trifluoromethyl)benzonitrile and Ethanolamine

The reaction of a nitrile with an amino alcohol offers a more atom-economical route to 2-oxazolines. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or copper-N-heterocyclic carbene (NHC) complexes.[5][10][11]

Figure 2: Synthesis pathway starting from a nitrile.

The mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Nucleophilic attack by the amino group of ethanolamine, followed by intramolecular cyclization of the resulting intermediate, affords the oxazoline ring. Metal-free conditions for this transformation have also been developed.[10]

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Stepwise Synthesis via Acyl Chloride

Step 1: Synthesis of N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

In a separate flask, dissolve ethanolamine (2.0 eq) in DCM and cool to 0 °C.

-

Slowly add the acyl chloride solution to the ethanolamine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to 2-(3-(Trifluoromethyl)phenyl)oxazoline

-

Dissolve the purified N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(3-(trifluoromethyl)phenyl)oxazoline.

Protocol 2: One-Pot Synthesis using Triflic Acid

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)benzoic acid (1.0 eq) and ethanolamine (1.2 eq) in 1,2-dichloroethane (DCE).

-

Cool the mixture to 0 °C and add triflic acid (1.5 eq) dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Pathways

| Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| I (Stepwise) | 3-(Trifluoromethyl)benzoic Acid, Ethanolamine | SOCl₂, Peptide coupling reagents | High purity of intermediates, well-established | Multi-step, requires isolation of intermediates |

| I (One-Pot) | 3-(Trifluoromethyl)benzoic Acid, Ethanolamine | Triflic Acid | Operationally simple, faster | May require more rigorous purification |

| II | 3-(Trifluoromethyl)benzonitrile, Ethanolamine | ZnCl₂, Cu-NHC complexes | Atom-economical, fewer steps | Catalyst may be required, nitrile may be less available |

Conclusion

The synthesis of 2-(3-(trifluoromethyl)phenyl)oxazoline can be effectively achieved through several reliable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The conversion of 3-(trifluoromethyl)benzoic acid via an intermediate N-(2-hydroxyethyl)amide remains a robust and versatile approach, with both stepwise and one-pot variations offering distinct advantages. The nitrile-based route presents an attractive, more atom-economical alternative. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable chemical entity for their specific applications in drug discovery and materials science.

References

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9015. [Link]

-

Plausible mechanism for oxazoline formation. (n.d.). ResearchGate. Retrieved from a diagram within a broader article on hypervalent iodine chemistry. [Link]

-

Oxazoline. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2005). Tetrahedron Letters, 46(48), 8371-8374. [Link]

-

One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2009). Journal of Combinatorial Chemistry, 11(1), 37-40. [Link]

-

Screening the Synthesis of 2-Substituted-2-oxazolines. (2014). ACS Combinatorial Science, 16(7), 355-364. [Link]

-

Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2023). Chemical Science, 14(38), 10515-10521. [Link]

-

Classical substrates for oxazoline synthesis from amino alcohols. (n.d.). ResearchGate. Retrieved from a diagram within the article "Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides". [Link]

-

Synthesis of 2-oxazolines: conventional approaches and our design. (n.d.). ResearchGate. Retrieved from a diagram within the article "A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Natural Products". [Link]

-

Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2023). ACS Omega, 8(7), 6998-7006. [Link]

-

An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. (2015). International Journal of Organic Chemistry, 5(2), 115-121. [Link]

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2023). Molbank, 2023(2), M1589. [Link]

-

Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. (2022). Dalton Transactions, 51(32), 12217-12227. [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 9015. [Link]

-

Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. (1996). Collection of Czechoslovak Chemical Communications, 61(1), 61-68. [Link]

-

Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. (2022). Macromolecules, 55(14), 6143-6156. [Link]

-

Synthesis of 2‐(trifluoromethyl)oxazoles and 3‐(trifluoromethyl)‐1,2,4‐triazines via ring‐expansion reaction with 2H‐azirine. (n.d.). ResearchGate. Retrieved from a broader article on azirine chemistry. [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2017). Molecules, 22(12), 2187. [Link]

-

SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. (2023). Habilitation Thesis. [Link]

-

(PDF) Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2023). ResearchGate. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry, 7, 51. [Link]

-

OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4616-4627. [Link]

-

Poly(2-oxazoline)s as materials for biomedical applications. (2018). Journal of Materials Chemistry B, 6(32), 5132-5151. [Link]

-

Oxazoline-mediated highly stereoselective synthesis of α,β-substituted-β-aminoalkanamides, potential precursors of unnatural β2,2,3-amino acids. (2001). Tetrahedron, 57(32), 6997-7006. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). Pharmaceuticals, 17(3), 281. [Link]

-

Poly(2-oxazoline)s for biomedical applications. (2023). ACS Fall 2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxazoline - Wikipedia [en.wikipedia.org]

- 6. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 8. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Oxazoline synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Chemical properties of 2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole

An In-depth Technical Guide to the Chemical Properties of 2-(3-(trifluoromethyl)phenyl)-4,5-dihydrooxazole

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical principles with practical insights into the utility of this specific 2-aryl-2-oxazoline derivative.

Introduction and Significance

This compound belongs to the 2-aryl-2-oxazoline class of heterocyclic compounds. This molecular scaffold is of significant interest due to the unique and synergistic properties imparted by its two core components: the 4,5-dihydrooxazole (oxazoline) ring and the 3-(trifluoromethyl)phenyl substituent.

The oxazoline ring is recognized as a "privileged" structure in medicinal chemistry and a versatile functional group in organic synthesis.[1] It is found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[1][2] Furthermore, the stability of the oxazoline ring allows it to serve as an effective protecting group for carboxylic acids, and chiral oxazolines are foundational components of widely used ligands (e.g., BOX and PHOX) in asymmetric catalysis.[3][4]

The 3-(trifluoromethyl)phenyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety and a bioisostere for other chemical groups. Its incorporation into drug candidates often enhances membrane permeability, improves binding affinity to biological targets, and increases resistance to metabolic degradation, thereby improving pharmacokinetic profiles.[5]

The combination of these two moieties in this compound results in a compound with considerable potential as a building block for novel pharmaceuticals, a monomer for advanced polymers, and a versatile intermediate in complex organic synthesis.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its behavior and potential applications.

Chemical Structure

The molecule consists of a central 4,5-dihydrooxazole ring connected at the 2-position to a phenyl ring, which is substituted with a trifluoromethyl group at the meta (3-) position.

Caption: General synthetic pathway for 2-aryl-2-oxazolines.

Alternative Synthetic Routes

Other established methods can also be adapted for this synthesis:

-

From Nitriles: The direct reaction of 3-(trifluoromethyl)benzonitrile with 2-aminoethanol, often promoted by a Lewis acid catalyst such as zinc chloride (ZnCl₂) or copper-NHC complexes, provides a metal-catalyzed alternative. [4][6]* From Aldehydes: The reaction of 3-(trifluoromethyl)benzaldehyde with 2-aminoethanol produces an intermediate oxazolidine, which can then be oxidized (e.g., with iodine or N-bromosuccinimide) to yield the oxazoline. [4]

Exemplary Experimental Protocol (Cyclodehydration Method)

This protocol is a generalized procedure based on common literature methods for oxazoline synthesis. [1][2] Step 1: Synthesis of N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

-

To a stirred solution of 2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of starting materials.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure β-hydroxy amide.

Step 2: Synthesis of this compound

-

Dissolve the N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane).

-

Add the dehydrating agent. A variety of reagents can be used:

-

Triflic Acid (TfOH): Add TfOH (e.g., 20 mol%) and stir at room temperature. This method is efficient and generates water as the only byproduct. [1] * Polyphosphoric Acid (PPA) Esters: Use ethyl polyphosphate (PPE) in chloroform, often with microwave irradiation to accelerate the reaction. [2] * Thionyl Chloride (SOCl₂): Add SOCl₂ dropwise at 0 °C, then allow to warm and stir until the reaction is complete.

-

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction mixture (e.g., with a saturated sodium bicarbonate solution for acidic reagents).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the final product by column chromatography or distillation to obtain pure this compound.

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the target compound are outlined below.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: 4 protons in the aromatic region (~7.5-8.2 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Oxazoline Protons: Two triplets in the aliphatic region: one for the -N-CH₂- group (~4.4 ppm) and one for the -O-CH₂- group (~4.0 ppm). |

| ¹³C NMR | Aromatic Carbons: Signals between ~120-140 ppm, including a quaternary carbon attached to the CF₃ group (with C-F coupling) and the carbon attached to the oxazoline ring. CF₃ Carbon: A quartet around 124 ppm due to coupling with the three fluorine atoms. Oxazoline Carbons: The imine carbon (C=N) will appear downfield (~165 ppm), with the two methylene carbons appearing around 67 ppm (-O-CH₂) and 55 ppm (-N-CH₂). |

| ¹⁹F NMR | A single sharp peak (singlet) in the region characteristic of a CF₃ group attached to an aromatic ring (around -63 ppm relative to CFCl₃). |

| IR Spectroscopy | C=N Stretch: A characteristic strong absorption band around 1640-1670 cm⁻¹. [7]C-F Stretch: Strong, sharp absorption bands in the 1100-1350 cm⁻¹ region. Ar-H Stretch: Peaks above 3000 cm⁻¹. C-O Stretch: A band around 1250 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 215.17). Fragmentation: Common fragmentation patterns would include loss of ethylene (C₂H₄) from the oxazoline ring and fragmentation of the trifluoromethylphenyl group. [8] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the properties of the oxazoline heterocycle and the substituted phenyl ring.

Stability of the Oxazoline Ring

The 2-oxazoline ring is a robust heterocycle, demonstrating considerable stability under a variety of conditions. It is generally resistant to:

-

Nucleophiles and bases (e.g., Grignard reagents, organolithiums).

-

Reducing agents (e.g., LiAlH₄).

-

Weak acids and mild alkaline hydrolysis. [4]* Radicals and many oxidizing agents. [4] This inherent stability makes the oxazoline moiety an excellent protecting group for carboxylic acids during multi-step syntheses.

Key Reactions of the Oxazoline Ring

A. Acid-Catalyzed Hydrolysis Under strong acidic conditions, the oxazoline ring can be hydrolyzed to generate the corresponding β-hydroxy amino ester, which can be further hydrolyzed to 3-(trifluoromethyl)benzoic acid and 2-aminoethanol. This reaction is fundamental to its use as a protecting group.

Caption: Acid-catalyzed hydrolysis of the oxazoline ring.

B. Cationic Ring-Opening Polymerization (CROP) 2-Substituted-2-oxazolines are important monomers for CROP, which produces poly(2-oxazoline)s (POx). [9]These polymers are considered promising alternatives to poly(ethylene glycol) (PEG) for biomedical applications due to their biocompatibility and low cytotoxicity. [10]Initiating the polymerization of this compound would lead to a functional polymer with pendant trifluoromethylphenyl groups, potentially creating materials with unique hydrophobic or electronic properties.

C. Nucleophilic Ring Opening While stable to many nucleophiles, the oxazoline ring can be opened by strong nucleophiles such as primary or secondary amines, providing a pathway to synthesize unsymmetrically substituted ethylenediamines. [11]

Reactivity of the Aromatic Ring

The trifluoromethyl group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution. Therefore, any electrophilic attack on the phenyl ring will be directed to the positions ortho and para to the CF₃ group (i.e., positions 2, 4, 6) and meta to the oxazoline substituent. The overall substitution pattern will be slow due to the deactivating nature of the CF₃ group.

Potential Applications

The unique combination of the stable, functionalizable oxazoline ring and the modulating trifluoromethylphenyl group makes this compound a valuable platform for several fields.

-

Pharmaceutical and Agrochemical Development: The compound serves as a key intermediate for synthesizing more complex bioactive molecules. The trifluoromethylphenyl moiety can enhance metabolic stability and binding affinity, while the oxazoline ring can be a core structural element or a precursor to other functional groups. [5][12]* Materials Science: As a monomer in CROP, it can be used to synthesize novel poly(2-oxazoline)s. These fluorinated polymers could have applications in specialty coatings, hydrophobic surfaces, or advanced biomedical materials. [9][10]* Asymmetric Catalysis: While the parent molecule is achiral, it serves as a template for the design of chiral ligands. By starting with chiral amino alcohols, enantiopure oxazolines can be synthesized for use in metal-catalyzed asymmetric reactions, where the electronic properties of the trifluoromethylphenyl group can tune the catalyst's activity and selectivity. [4]* Synthetic Organic Chemistry: Its stability makes the oxazoline ring an effective protecting group for 3-(trifluoromethyl)benzoic acid, allowing for chemical transformations elsewhere in a molecule without affecting the carboxylic acid functionality. [13]

Conclusion

This compound is a synthetically accessible and chemically robust heterocyclic compound. Its properties are defined by the stable and reactive oxazoline ring and the electronically influential trifluoromethylphenyl group. This combination provides a versatile scaffold for the development of new pharmaceuticals, the synthesis of advanced functional polymers, and the design of ligands for catalysis. The well-established chemistry of the 2-oxazoline family provides a solid foundation for researchers and scientists to explore and exploit the full potential of this valuable chemical entity.

References

-

Mollo, M. C., & Orelli, L. R. (2016). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Organic Letters, 18(23), 6116–6119. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

-

Li, Z., et al. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 23(7), 1563. [Link]

-

Chen, Y., et al. (2023). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1. [Link]

-

Hoogenboom, R. (2009). Overview of the chemistry of the polymerisation of 2-oxazolines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Oxazoline. [Link]

-

Bolton, P. D., et al. (2002). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. [Link]

-

Fijten, M. W. M., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC - PubMed Central. [Link]

-

Bentabed-Ababsa, G., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

-

Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate. [Link]

-

Hiemstra, H., et al. (1981). Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines. The Journal of Organic Chemistry, 46(16), 3400–3402. [Link]

-

Meyers, A. I., & Temple, D. L. (1970). The Synthetic Utility of 2-Oxazolines. Scilit. [Link]

-

PubChem. (n.d.). 2-(2,3,5-Trifluorophenyl)-4,5-dihydrooxazole. [Link]

-

Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 5-(3-(Trifluoromethyl)phenyl)oxazole. [Link]

-

PubChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)oxazole. [Link]

-

Wang, Y., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]

Sources

- 1. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. 5-(3-(Trifluoromethyl)phenyl)oxazole [myskinrecipes.com]

- 6. 2-Oxazoline synthesis [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

The Formation of 2-Aryl-4,5-Dihydrooxazoles: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aryl-4,5-dihydrooxazoles, commonly known as 2-aryloxazolines, are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry, asymmetric catalysis, and materials science. Their utility as chiral ligands, protecting groups for carboxylic acids, and as integral components of bioactive molecules underscores the importance of understanding their formation. This guide provides a comprehensive exploration of the primary mechanistic pathways for synthesizing 2-aryl-4,5-dihydrooxazoles, focusing on the underlying principles that govern these transformations. Key synthetic strategies, including the cyclization of β-amino alcohols with various electrophilic partners, are detailed with an emphasis on reaction conditions, catalyst selection, and substrate scope.

Introduction: The Significance of the Oxazoline Scaffold

The 2-oxazoline ring system is a privileged scaffold in organic synthesis and drug discovery. The inherent stability of the ring, coupled with the ability to introduce diverse substituents at the 2- and 4-positions, makes it a versatile building block. In the realm of drug development, 2-aryl-4,5-dihydrooxazoles are found in a variety of compounds exhibiting a wide range of biological activities.[1] Furthermore, their role as chiral ligands in asymmetric catalysis is well-established, where they have proven effective in a multitude of stereoselective transformations.[2][3] The facile synthesis of chiral oxazolines from readily available amino acids has significantly contributed to their widespread use.[4]

This guide will delve into the core mechanisms governing the formation of these valuable heterocycles, providing a foundational understanding for researchers seeking to design novel synthetic routes or optimize existing methodologies.

Primary Mechanistic Pathways to 2-Aryl-4,5-Dihydrooxazoles

The synthesis of 2-aryl-4,5-dihydrooxazoles predominantly relies on the cyclization of a β-amino alcohol with a suitable electrophilic partner that provides the C2 carbon of the oxazoline ring. The choice of this partner dictates the specific reaction mechanism and conditions. The most common precursors include carboxylic acids and their derivatives, nitriles, and aldehydes.[5][6]

From Carboxylic Acids and Their Derivatives: The Cyclodehydration Route

One of the most traditional and widely employed methods for constructing the 2-aryloxazoline ring is the reaction of a β-amino alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters.[4][7] This approach generally proceeds through a two-step sequence: N-acylation followed by cyclodehydration.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of the β-amino alcohol on the carbonyl carbon of the carboxylic acid derivative, forming an N-(2-hydroxyethyl)amide intermediate. This amide is then induced to cyclize, typically under acidic or dehydrating conditions. The hydroxyl group is protonated (or activated by a dehydrating agent), transforming it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the amide oxygen on the adjacent carbon atom leads to the formation of the five-membered dihydrooxazole ring.

Figure 1: General mechanism for oxazoline formation from a carboxylic acid and a β-amino alcohol.

Experimental Considerations:

-

Dehydrating Agents: A variety of reagents can be employed to facilitate the cyclodehydration step. Thionyl chloride (SOCl₂) is a classic choice, though it can be harsh.[7] Milder alternatives like triflic acid (TfOH) have been shown to be effective, promoting cyclization with water as the only byproduct.[5]

-

One-Pot Procedures: To improve efficiency, one-pot syntheses have been developed where the carboxylic acid and amino alcohol are coupled in situ, followed by cyclization without isolation of the intermediate amide.[5]

From Nitriles: The Lewis Acid-Catalyzed Cyclization

The reaction of nitriles with β-amino alcohols provides a direct and atom-economical route to 2-aryloxazolines. This transformation is typically catalyzed by Lewis acids, such as zinc chloride (ZnCl₂), or transition metal complexes.[4][8]

Mechanism:

The Lewis acid catalyst activates the nitrile carbon, making it more electrophilic. The amino group of the β-amino alcohol then attacks the activated nitrile, forming a metal-coordinated amidine intermediate. Intramolecular cyclization occurs through the attack of the hydroxyl group on the amidine carbon, followed by proton transfer and elimination of the catalyst to yield the final 2-aryloxazoline product.

Figure 2: Lewis acid-catalyzed formation of an oxazoline from a nitrile and a β-amino alcohol.

Experimental Considerations:

-

Catalyst Choice: While ZnCl₂ is a common catalyst, other Lewis acids and transition metal complexes, such as those based on copper, have been developed to effect this transformation under milder conditions.[8]

-

Reaction Conditions: The reaction can often be performed under relatively mild conditions, and some catalyst-free methods have even been reported.[8]

From Aldehydes: The Oxidative Cyclization Pathway

Aromatic aldehydes can also serve as precursors to 2-aryloxazolines when reacted with β-amino alcohols. This method involves the initial formation of an oxazolidine intermediate, which is subsequently oxidized to the desired oxazoline.[4]

Mechanism:

The reaction begins with the condensation of the aldehyde and the amino alcohol to form a hemiaminal, which then cyclizes to an oxazolidine. This oxazolidine is then oxidized using a suitable oxidizing agent. The oxidation likely proceeds via the formation of an N-halo intermediate, followed by elimination of HX to generate the oxazoline double bond.

Figure 3: Formation of an oxazoline from an aldehyde and a β-amino alcohol via an oxazolidine intermediate.

Experimental Considerations:

-

Oxidizing Agents: A range of halogen-based oxidizing agents can be used, such as N-bromosuccinimide (NBS) or iodine.[4] Pyridinium hydrobromide perbromide has also been employed for this transformation.[8]

-

Reaction Conditions: This method can often be carried out at room temperature, making it an attractive option for sensitive substrates.[8]

Asymmetric Synthesis

The synthesis of chiral 2-aryl-4,5-dihydrooxazoles is of paramount importance for their application in asymmetric catalysis. The most straightforward approach to enantiopure oxazolines is to start with a chiral β-amino alcohol, which is readily available from the reduction of natural amino acids.[4][9] The cyclization reactions described above generally proceed with retention of stereochemistry at the C4 and C5 positions. This has enabled the development of a vast library of chiral oxazoline ligands for a wide array of asymmetric transformations.[2][3]

Experimental Protocol: Synthesis of a 2-Aryl-4,5-Dihydrooxazole from a Carboxylic Acid and an Amino Alcohol

The following is a representative protocol for the synthesis of a 2-aryloxazoline via the cyclodehydration of an N-(2-hydroxyethyl)amide.

Step 1: N-Acylation

-

To a solution of the desired aromatic carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add the β-amino alcohol (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude N-(2-hydroxyethyl)amide by column chromatography.

Step 2: Cyclodehydration

-

Dissolve the purified N-(2-hydroxyethyl)amide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a dehydrating agent such as thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-aryl-4,5-dihydrooxazole by column chromatography.

Data Summary

The following table summarizes the key features of the primary synthetic routes to 2-aryl-4,5-dihydrooxazoles.

| Starting Material | Key Reagents/Catalysts | Intermediate | Advantages | Disadvantages |

| Carboxylic Acid/Derivative | Dehydrating agent (e.g., SOCl₂, TfOH) | N-(2-hydroxyethyl)amide | Readily available starting materials, well-established methods. | May require harsh conditions, can generate stoichiometric byproducts. |

| Nitrile | Lewis acid (e.g., ZnCl₂) or transition metal catalyst | Amidine | Atom-economical, often milder conditions. | Nitrile starting materials may be less accessible. |

| Aldehyde | Oxidizing agent (e.g., NBS, I₂) | Oxazolidine | Mild reaction conditions, readily available aldehydes. | Requires an additional oxidation step. |

Conclusion

The formation of 2-aryl-4,5-dihydrooxazoles is a cornerstone of modern organic synthesis, providing access to a class of compounds with significant utility in both academic and industrial research. A thorough understanding of the underlying mechanistic principles of the primary synthetic routes—cyclodehydration of amides, Lewis acid-catalyzed cyclization of nitriles, and oxidative cyclization of aldehydes—is essential for the rational design and optimization of synthetic strategies. The continued development of milder, more efficient, and stereoselective methods for the construction of the oxazoline ring will undoubtedly further expand the applications of these versatile heterocyclic compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. Oxazoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Oxazoline synthesis [organic-chemistry.org]

- 9. diva-portal.org [diva-portal.org]

A Technical Guide to the Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)oxazoline

Abstract: This technical guide provides a comprehensive examination of the physical and analytical characteristics of 2-(3-(trifluoromethyl)phenyl)oxazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, making this scaffold valuable for drug development professionals. This document consolidates predicted physicochemical data, detailed spectroscopic profiles, and robust analytical methodologies designed for researchers and scientists. The protocols and data presented herein are synthesized from established literature on structurally analogous compounds, providing a reliable framework for the synthesis, characterization, and application of this molecule.

Molecular Structure and Chemical Identity

2-(3-(Trifluoromethyl)phenyl)oxazoline belongs to the 2-aryl-2-oxazoline class of compounds. The core structure consists of a 4,5-dihydro-1,3-oxazole ring connected at the 2-position to a phenyl ring, which is substituted with a trifluoromethyl (-CF₃) group at the meta-position. This substitution is critical, as the -CF₃ group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule, a common strategy in modern drug design.

Key Identifiers:

-

Molecular Formula: C₁₀H₈F₃NO

-

Molecular Weight: 215.18 g/mol [1]

-

Canonical SMILES: C1COC(=N1)C2=CC(=CC=C2)C(F)(F)F

-

InChI Key: CWIAOSJDTXVSSA-UHFFFAOYSA-N (Note: This InChIKey is for the para-isomer, 2-[4-(trifluoromethyl)phenyl]-2-oxazoline, but is provided as a close structural reference)[1]

Figure 1: Key functional groups of the title compound.

Physicochemical Properties

Exact experimental data for 2-(3-(trifluoromethyl)phenyl)oxazoline are not extensively published. The following table summarizes key physical properties, which are estimated based on data from the parent compound, 2-phenyl-2-oxazoline, and its structural isomers. The introduction of a trifluoromethyl group is expected to increase the boiling point, density, and refractive index compared to the unsubstituted analog.

| Property | Predicted Value | Basis for Prediction & Rationale |

| Physical Form | Colorless to pale yellow liquid or low-melting solid | 2-Phenyl-2-oxazoline is a liquid with a melting point of 12 °C[2][3]. The CF₃ group may increase the melting point slightly due to altered crystal packing and increased molecular weight. |

| Boiling Point | > 240 °C (at 760 mmHg) | 2-Phenyl-2-oxazoline has a boiling point of 75 °C at 0.3 mmHg[3], which extrapolates to ~240-250 °C at atmospheric pressure. The CF₃ group will increase intermolecular forces, raising the boiling point. |

| Density | ~1.2 - 1.3 g/mL | The density of 2-phenyl-2-oxazoline is 1.118 g/mL at 25 °C. The heavy fluorine atoms in the CF₃ group will significantly increase the density. |

| Refractive Index (n20/D) | ~1.57 - 1.58 | Based on 2-phenyl-2-oxazoline (n20/D = 1.567)[2]. The CF₃ group's influence is expected to be minor but may slightly increase the value. |

| Solubility | Soluble in common organic solvents (CHCl₃, THF, Ethyl Acetate, Methanol); Poorly soluble in water. | The oxazoline moiety provides some polarity, but the trifluoromethylphenyl group is highly lipophilic. Poly(2-oxazoline)s with phenyl side chains are known to be hydrophobic[4]. The CF₃ group further enhances this hydrophobicity. |

Spectroscopic and Analytical Characterization

The identity and purity of 2-(3-(trifluoromethyl)phenyl)oxazoline can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data, based on analysis of close structural analogs like 2-[4-(trifluoromethyl)phenyl]-2-oxazoline and other trifluoromethylated compounds, are detailed below[1][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.1-8.3 ppm: A singlet or narrow multiplet corresponding to the aromatic proton at C2' (between the oxazoline and CF₃ groups).

-

δ 7.5-7.8 ppm: A series of multiplets corresponding to the other three aromatic protons.

-

δ 4.4-4.5 ppm: A triplet (~2H) corresponding to the -O-CH₂- protons of the oxazoline ring.

-

δ 4.0-4.1 ppm: A triplet (~2H) corresponding to the -N-CH₂- protons of the oxazoline ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Quaternary carbon (C=N) of the oxazoline ring.

-

δ ~123 ppm (quartet, ¹JCF ≈ 272 Hz): The carbon of the -CF₃ group, showing strong coupling to fluorine.

-

δ 125-135 ppm: Aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet with a smaller coupling constant (²JCF).

-

δ ~68 ppm: The -O-CH₂- carbon of the oxazoline ring.

-

δ ~55 ppm: The -N-CH₂- carbon of the oxazoline ring. The spectral data for the isomer 2-[4-(trifluoromethyl)phenyl]-2-oxazoline provides a strong comparative reference for these assignments[1].

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -63 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Molecular Ion (M⁺•): For EI, a prominent peak is expected at m/z = 215, corresponding to the molecular weight.

-

Protonated Molecule [M+H]⁺: For ESI, the base peak would be at m/z = 216.

-

Key Fragmentation Patterns: The fragmentation of 2-aryl-oxazolines typically involves characteristic losses from the heterocyclic ring. Expected fragments include those corresponding to the trifluoromethylphenyl cation and cleavage of the oxazoline ring. Analysis of related compounds shows that side group elimination is less common for aryl-substituted oxazolines compared to alkyl-substituted ones[7].

Infrared (IR) Spectroscopy

-

Method: Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is suitable for a liquid or solid sample.

-

Expected Absorption Bands:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the oxazoline ring.

-

~1650-1670 cm⁻¹: Strong C=N stretching vibration, characteristic of the oxazoline imine bond[8].

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1320 cm⁻¹ & ~1120-1160 cm⁻¹: Very strong, characteristic symmetric and asymmetric C-F stretching vibrations of the -CF₃ group.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the oxazoline ether linkage.

-

Methodologies for Synthesis and Characterization

A robust analytical workflow is essential to ensure the identity, purity, and integrity of a target compound for research and development.

Synthetic Approach Overview

The synthesis of 2-aryl-oxazolines is well-established. A highly effective method involves the cyclodehydration of a β-hydroxy amide intermediate.

-

Amide Formation: Reaction of 3-(trifluoromethyl)benzoyl chloride with 2-aminoethanol in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) yields the N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide intermediate.

-

Cyclization: The intermediate is treated with a dehydrating agent to promote ring closure. Mild and efficient reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are preferred as they operate at low temperatures, minimizing side reactions and preserving sensitive functional groups[9]. Thionyl chloride is a more classical, though harsher, alternative.

-

Purification: The crude product is typically purified by silica gel column chromatography using a solvent system such as hexane/ethyl acetate to yield the pure 2-(3-(trifluoromethyl)phenyl)oxazoline.

Protocol: Analytical Workflow for Quality Control

This protocol outlines the systematic steps to validate a newly synthesized batch of the title compound.

Step 1: Initial Identity Confirmation (Mass Spectrometry)

-

Objective: To quickly confirm the molecular weight of the synthesized product.

-

Methodology:

-

Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample via ESI-MS in positive ion mode.

-

Validation: A primary peak at m/z 216.1 [M+H]⁺ confirms the correct mass.

-

Step 2: Functional Group Verification (FTIR Spectroscopy)

-

Objective: To verify the presence of key functional groups.

-

Methodology:

-

Place a small drop of the neat sample (if liquid) or a few crystals (if solid) directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000–600 cm⁻¹[10].

-

Validation: The spectrum must show characteristic peaks for C=N (~1660 cm⁻¹), C-F (~1120-1320 cm⁻¹), and the absence of a broad O-H stretch (~3300 cm⁻¹) and amide C=O stretch (~1640 cm⁻¹) from the starting material.

-

Step 3: Definitive Structural Elucidation (NMR Spectroscopy)

-

Objective: To unambiguously determine the chemical structure and assess purity.

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Validation: The chemical shifts, coupling patterns, and integration values in the ¹H spectrum must match the expected structure. The ¹³C and ¹⁹F spectra must show the characteristic signals for the trifluoromethyl group and other carbons as predicted. The absence of significant impurity peaks confirms high purity.

-

Figure 2: A standard workflow for analytical validation.

References

-

G. J. Bodwell, et al. (2020). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2020(2), M1131. Available at: [Link]

-

ACS Publications. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers. Macromolecules. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. Available at: [Link]

-

PubMed. (2005). Multinuclear magnetic resonance analysis of 2-(trifluoromethyl)-2-oxazoline. Magnetic Resonance in Chemistry, 43(10), 867-8. Available at: [Link]

-

Chemsrc. (n.d.). 2-(3-(Trifluoromethyl)phenyl)quinazoline. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Available at: [Link]

-

MDPI. (n.d.). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Available at: [Link]

-

Request PDF. (n.d.). Multinuclear magnetic resonance analysis of 2-(trifluoromethyl)-2-oxazoline. Available at: [Link]

-

Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Org. Lett., 2(8), 1165–1168. Available at: [Link]

-

University of Helsinki. (n.d.). SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. Available at: [Link]

-

Macromolecular Chemistry and Physics. (2010). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups. Macromolecular Chemistry and Physics, 211(21), 2312-2322. Available at: [Link]

-

ChemSynthesis. (n.d.). 2-Phenyl-2-oxazoline. Available at: [Link]

-

ResearchGate. (n.d.). Screening of solubility behavior of a wide set of poly(2-oxazoline)s. Available at: [Link]

-

ResearchGate. (n.d.). Solubility overview for poly(2-alkyl-2-oxazoline)s in water-ethanol mixtures. Available at: [Link]

-

Wiley Online Library. (n.d.). Thermal, Mechanical, and Surface Properties of Poly(2‐N‐alkyl‐2‐oxazoline)s. Available at: [Link]

-

Chemical Point. (n.d.). 2-Phenyl-2-oxazoline. Available at: [Link]

-

SpectraBase. (n.d.). 2-[4-(Trifluoromethyl)phenyl]-2-oxazoline. Available at: [Link]

-

University of Cambridge. (n.d.). Poly(2-oxazolines) in Biological and Biomedical Application Contexts. Available at: [Link]

-

PubChem. (n.d.). 2-Phenyl-2-oxazoline. Available at: [Link]

-

PubChem. (n.d.). 2-Isoxazoline, 3-phenyl-. Available at: [Link]

-

ChemSynthesis. (n.d.). 3-methyl-5-phenyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,3,4-oxadiazine. Available at: [Link]

-

NIST WebBook. (n.d.). Oxazolidine, 3-phenyl-. Available at: [Link]

-

Wikipedia. (n.d.). Oxazoline. Available at: [Link]

-

University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Available at: [Link]

-

ResearchGate. (n.d.). Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s. Available at: [Link]

-

MDPI. (2023). Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline. Polymers, 15(24), 4668. Available at: [Link]

-

PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Available at: [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine. Available at: [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Solute–solvent friction kernels and solution properties of methyl oxazoline–phenyl oxazoline copolymers. Available at: [Link]

-

NIST WebBook. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Available at: [Link]

-

SpectraBase. (n.d.). 2-[3-(Trifluoromethyl)phenyl]morpholine, TMS - Optional[FTIR]. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopic studies on the interfacial reactions of oxazoline‐functionalized polymers. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Solute–solvent friction kernels and solution properties of methyl oxazoline–phenyl oxazoline (MeOx–PhOx) copolymers in binary ethanol–water mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline [mdpi.com]

- 6. dea.gov [dea.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 10. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

A Technical Guide to the Core Reactivity of Trifluoromethylated Dihydrooxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties.[1][2] This guide provides an in-depth analysis of the fundamental reactivity of the 4,5-dihydrooxazole (oxazoline) ring when substituted with a trifluoromethyl group, typically at the 2-position. We will explore the dramatic electronic perturbations induced by the CF₃ group, focusing on how these changes dictate the ring's interactions with nucleophilic, electrophilic, and radical species. This document serves as a technical resource for chemists aiming to leverage the unique properties of trifluoromethylated dihydrooxazoles in synthetic chemistry and drug design, explaining the causality behind their reactivity patterns and providing field-proven insights into their manipulation.

Introduction: A Tale of Two Moieties

The 4,5-dihydrooxazole ring is a versatile five-membered heterocycle, valued for its role as a chiral auxiliary, a protective group, and a stable structural component in larger molecules. In its unsubstituted form, its reactivity is characterized by the nucleophilic nitrogen atom and the electrophilic C2 carbon of the imine functionality.

Separately, the trifluoromethyl group has emerged as a "group of choice" in drug development. Its powerful electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can dramatically enhance a drug candidate's profile, improving membrane permeability, binding affinity, and in vivo half-life.[1][3][4][5]

When these two entities are combined, the resulting 2-(trifluoromethyl)-4,5-dihydrooxazole scaffold possesses a unique and highly predictable reactivity profile. The CF₃ group does not merely append its properties; it fundamentally alters the electronic landscape of the dihydrooxazole ring, creating a powerful and versatile synthetic intermediate.

The Electronic Landscape: Dominance of the Inductive Effect

The core of the trifluoromethylated dihydrooxazole's reactivity lies in the powerful inductive electron-withdrawing effect (-I effect) of the three fluorine atoms. This effect polarizes the entire molecule, creating a pronounced electron deficiency at the C2 position.

The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry, significantly enhancing the electrophilic character of adjacent functional groups.[6][7] This makes the imine carbon (C2) of the dihydrooxazole ring exceptionally electrophilic, far more so than in its non-fluorinated counterparts. Conversely, the basicity of the ring nitrogen is substantially reduced due to the delocalization of its lone pair towards the electron-deficient C2-CF₃ system.

Reactivity with Nucleophiles: The Primary Pathway

The pronounced electrophilicity at C2 dictates that the primary mode of reactivity for 2-(trifluoromethyl)-dihydrooxazoles is with nucleophiles. This reaction is typically facile, predictable, and high-yielding, making it a reliable synthetic transformation.

Mechanism: Addition and Ring Opening

Nucleophilic attack occurs exclusively at the C2 carbon. This initially forms a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. For many strong nucleophiles (e.g., organometallics, hydrides), this intermediate is unstable and undergoes spontaneous or workup-induced ring opening. This process cleaves the C2-O1 bond to generate a β-amino alcohol derivative, effectively using the dihydrooxazole as a masked carbonyl equivalent.

Scope of Nucleophiles

A wide array of nucleophiles can participate in this transformation. The choice of nucleophile allows for the installation of diverse functional groups.

| Nucleophile Type | Example | Expected Product after Ring Opening | Causality & Notes |

| Organometallics | Grignard (R-MgBr), Organolithium (R-Li) | N-(2-hydroxyethyl)-1,1,1-trifluoro-2-aminoalkane | Highly reactive nucleophiles. The reaction is often fast even at low temperatures. The CF₃ group stabilizes the tetrahedral intermediate, preventing side reactions. |

| Hydrides | NaBH₄, LiAlH₄ | N-(2-hydroxyethyl)-2,2,2-trifluoroethanamine | A reliable method for the reduction of the imine functionality to an amine. |